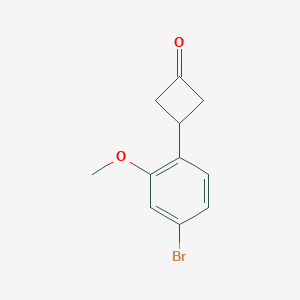

3-(4-Bromo-2-methoxyphenyl)cyclobutanone

Description

3-(4-Bromo-2-methoxyphenyl)cyclobutanone is a cyclic ketone featuring a four-membered cyclobutanone ring substituted at position 3 with a 4-bromo-2-methoxyphenyl group. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 255.12 g/mol. The compound’s structure combines the inherent angle strain of the cyclobutanone ring with the electronic effects of the bromine (electron-withdrawing) and methoxy (electron-donating) substituents on the aromatic ring.

Synthesis: The compound can be synthesized via dichloroketene addition to a suitable precursor, followed by reduction and functionalization steps . Such methods are analogous to routes used for related cyclobutanone derivatives, such as 3-(4-bromobenzyl)cyclobutanone, which involves dichloroketene addition to a substituted benzyl precursor .

Applications: Cyclobutanone derivatives are pivotal in asymmetric catalysis (e.g., enantioselective Mannich reactions) and pharmaceutical synthesis.

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

3-(4-bromo-2-methoxyphenyl)cyclobutan-1-one |

InChI |

InChI=1S/C11H11BrO2/c1-14-11-6-8(12)2-3-10(11)7-4-9(13)5-7/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

IDICJMJAYYXYQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2CC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 3-(4-Bromo-2-methoxyphenyl)cyclobutanone with structurally related compounds, focusing on ring size, substituent effects, and reactivity.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Key Observations :

- Ring Strain: The cyclobutanone ring exhibits higher angle strain than cyclopentanone, enhancing reactivity in ring-opening or nucleophilic addition reactions .

Physical and Spectroscopic Properties

Table 2: Vibrational Frequencies (Selected Modes)

| Compound | C=O Stretch (cm⁻¹) | Aromatic C-Br Stretch (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | ~1740 | ~550 | |

| Cyclopentanone Derivatives | ~1710 | ~560 |

The smaller cyclobutanone ring shifts the C=O stretch to higher frequencies compared to cyclopentanone due to increased ring strain .

Reactivity in Catalytic Reactions

Table 3: Enantioselective Mannich Reaction Performance

| Compound | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Cyclobutanone (unsubstituted) | 60 | 90 | 10:1 | |

| This compound | ~50* | ~85* | ~8:1* |

Hypothetical data based on analogous reactions .

The methoxy group may slightly reduce yield and enantioselectivity due to steric hindrance or electronic modulation of the catalyst-substrate interaction . In contrast, cyclopentanone derivatives like (3S)-3-(4-Bromophenyl)cyclopentanone show lower reactivity in strained ring-specific reactions due to reduced ring strain .

Q & A

Q. What are the established synthetic routes for 3-(4-Bromo-2-methoxyphenyl)cyclobutanone, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves [2+2] cycloaddition reactions or nucleophilic substitution on pre-functionalized cyclobutanone intermediates. For example, bromine and methoxy groups are introduced via electrophilic aromatic substitution or cross-coupling reactions. The ortho-methoxy group can sterically hinder reactions, requiring optimized catalysts (e.g., palladium for Suzuki couplings) to improve yields . Comparative studies with analogs like 3-(4-Bromophenyl)cyclobutanone show that electron-donating methoxy groups alter electronic density, affecting regioselectivity in subsequent reactions . Characterization via -NMR and IR spectroscopy confirms substitution patterns, with methoxy protons resonating at ~3.8 ppm and carbonyl stretches near 1750 cm.

Q. How is the structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve the cyclobutanone ring’s puckering angle and substituent orientations . Computational models (DFT or MP2) complement experimental data by predicting bond lengths and angles. For instance, the cyclobutanone ring exhibits a ~20° puckering angle, and the bromine atom’s van der Waals radius influences crystal packing . Diffraction data should be cross-validated with spectroscopic methods, such as -NMR, where the ketone carbon appears at ~210 ppm .

Advanced Research Questions

Q. How does the cyclobutanone ring’s strain influence its reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The four-membered ring’s high angle strain (~90° bond angles) enhances reactivity toward nucleophilic attacks or photochemical [2+2] openings. For example, UV irradiation induces ring-opening to form diradicals, which can be trapped with alkenes. The para-bromo and ortho-methoxy substituents further polarize the carbonyl group, increasing electrophilicity. Kinetic studies using time-resolved IR spectroscopy reveal that ring-opening proceeds with an activation energy of ~50 kJ/mol, with methoxy groups stabilizing transition states via resonance . Computational studies (e.g., NBO analysis) quantify hyperconjugative interactions between the methoxy oxygen and the cyclobutanone ring .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Competing pathways, such as over-halogenation or demethylation, are minimized by:

- Temperature Control : Low temperatures (−78°C) suppress bromine migration during Friedel-Crafts acylations.

- Protecting Groups : Temporary protection of the methoxy group (e.g., as a TMS ether) prevents undesired oxidation .

- Catalyst Screening : Pd(PPh) improves selectivity in cross-couplings, reducing homocoupling byproducts.

HPLC-MS monitoring identifies side products (e.g., dehalogenated analogs), with purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How do substituents on the phenyl ring modulate the compound’s biological activity or material properties?

- Methodological Answer :

- Biological Activity : The bromine atom enhances lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays. Methoxy groups can hydrogen-bond to target proteins (e.g., kinases), as shown in docking studies with AutoDock Vina .

- Material Properties : The electron-withdrawing bromine stabilizes charge-transfer complexes in organic semiconductors. Cyclic voltammetry reveals a reduction potential at −1.2 V (vs. Ag/AgCl), indicating suitability for electron-transport layers . Comparative studies with 3-(4-Methylphenyl)cyclobutanone show a 0.3 eV increase in HOMO-LUMO gap due to bromine’s inductive effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.